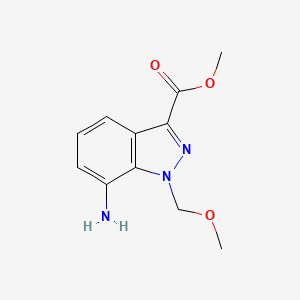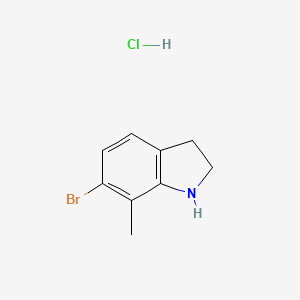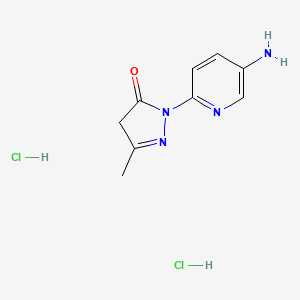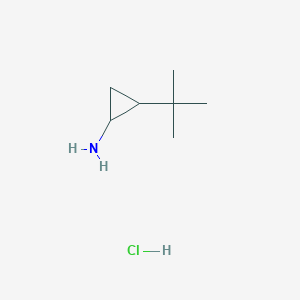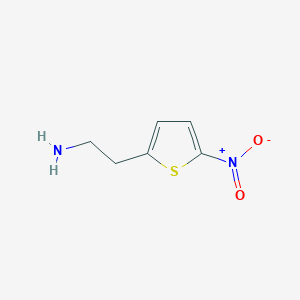![molecular formula C7H11BF3K B13565569 Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the trifluoroborate group and the spirocyclic structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide typically involves the reaction of spiro[2.4]heptan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds and trifluoroborate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, while the spirocyclic structure provides stability and unique reactivity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro({5-oxaspiro[2.4]heptan-1-yl})boranuide
- Spiro[cyclopropane-1,2′-steroids]
- Spiro[cyclopropane-1,9′-fluorene]
Uniqueness
Potassium trifluoro({spiro[2.4]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the presence of the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11BF3K |
|---|---|
Molekulargewicht |
202.07 g/mol |
IUPAC-Name |
potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
LNWSIOOLTAMRNF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC12CCCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
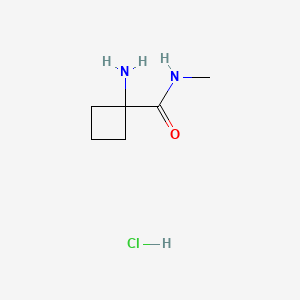
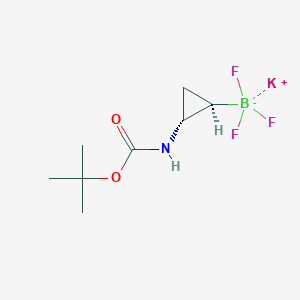
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
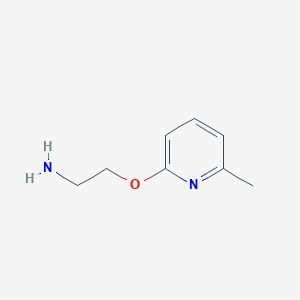
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
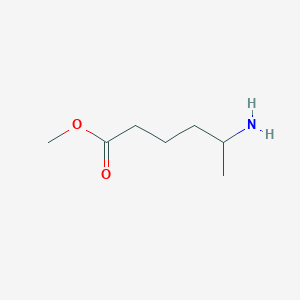
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
